2-Amino-5-(p-tolyl)-4H-imidazol-4-one oxime
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Overview
Description
2-Amino-5-(p-tolyl)-4H-imidazol-4-one oxime is a heterocyclic compound that features an imidazole ring with an amino group at the 2-position, a p-tolyl group at the 5-position, and an oxime group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(p-tolyl)-4H-imidazol-4-one oxime typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(p-tolyl)-4H-imidazol-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5-(p-tolyl)-4H-imidazol-4-one oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(p-tolyl)-4H-imidazol-4-one oxime involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-4H-imidazol-4-one oxime: Similar structure but with a phenyl group instead of a p-tolyl group.
2-Amino-5-(p-tolyl)-4H-imidazol-4-one: Lacks the oxime group.
Uniqueness
2-Amino-5-(p-tolyl)-4H-imidazol-4-one oxime is unique due to the presence of both the oxime and p-tolyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-nitroso-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H10N4O/c1-6-2-4-7(5-3-6)8-9(14-15)13-10(11)12-8/h2-5H,1H3,(H3,11,12,13) |
InChI Key |
KDWRSAKEGKMTEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)N)N=O |
Origin of Product |
United States |
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